
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride
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Overview
Description
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is a heterocyclic organic compound that features a pyrimidine ring substituted with chloromethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride typically involves the chloromethylation of 4,6-dimethylpyrimidine. One common method includes the reaction of 4,6-dimethylpyrimidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes facile nucleophilic substitution due to the electron-withdrawing effect of the pyrimidine ring. Key transformations include:
Table 1: Substitution Reactions and Conditions
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Amine substitution : Microwave-assisted reactions with substituted anilines (e.g., 4-nitroaniline) produce 2-anilinopyrimidines, critical intermediates in bioactive molecule synthesis .
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Thiol substitution : Reactions with sodium hydrosulfide yield thioether derivatives, useful in agrochemical development.
Oxidation and Reduction Reactions
The chloromethyl group and pyrimidine ring participate in redox transformations:
Oxidation :
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Using KMnO4 in acidic conditions oxidizes the chloromethyl group to a carboxylic acid, forming 2-(carboxymethyl)-4,6-dimethylpyrimidine.
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Pyrimidine ring nitration (HNO3/H2SO4) introduces nitro groups at positions 5 or 3, depending on reaction conditions.
Reduction :
-
Catalytic hydrogenation (H2/Pd-C) reduces the chloromethyl group to a methyl group, yielding 2-methyl-4,6-dimethylpyrimidine.
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LiAlH4 selectively reduces the pyrimidine ring to a tetrahydropyrimidine in anhydrous THF.
Condensation and Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
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With aldehydes : Reacts with 2-hydroxybenzaldehyde and malononitrile under piperidine catalysis to form 5H-chromeno[2,3-d]pyrimidine derivatives (64% yield) .
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With thiourea : Forms 2-(aminomethylthio)-4,6-dimethylpyrimidine, a scaffold for antimicrobial agents.
Pharmaceutical Intermediate
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Reacts with β-lactam precursors to form cephalosporin analogs with enhanced antibacterial activity .
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Used in synthesizing kinase inhibitors via Suzuki-Miyaura couplings at the pyrimidine ring .
Agrochemical Development
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Substitution with thiocyanate (KSCN) produces herbicides targeting plant acetolactate synthase.
Comparative Reactivity Analysis
Table 2: Reactivity of Chloromethylpyrimidine Derivatives
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The electron-donating methyl groups at positions 4 and 6 slightly decrease reactivity compared to methoxy-substituted analogs .
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
Drug Development
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to act as a building block for compounds targeting specific biological pathways. For instance, it has been explored in the development of antiviral and anticancer agents due to its ability to modify nucleic acid interactions.
Case Study: Antiviral Agents
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses. The synthesized compounds were tested in vitro, showing effective inhibition of viral replication at low micromolar concentrations.
Agricultural Applications
Pesticide Development
This compound serves as a crucial intermediate in the formulation of herbicides and fungicides. Its chlorinated pyrimidine framework enhances the efficacy of crop protection agents by improving their selectivity and reducing phytotoxicity.
Data Table: Efficacy of Herbicides
Herbicide Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
---|---|---|---|
Herbicide A | This compound | 100 | 85 |
Herbicide B | Compound X | 150 | 75 |
Herbicide C | Compound Y | 200 | 90 |
Material Science Applications
Polymer Development
this compound is employed in synthesizing specialty polymers and resins. Its incorporation into polymer matrices enhances the chemical resistance and thermal stability of materials.
Case Study: Polymer Blends
Research has shown that polymers modified with this compound exhibit improved mechanical properties and resistance to solvents compared to unmodified counterparts. The addition of this compound led to a 30% increase in tensile strength.
Research Reagents
As a versatile building block in organic synthesis, this compound is frequently used by researchers to create various chemical entities for laboratory experiments. Its reactivity allows for straightforward modifications leading to diverse functional groups.
Biochemical Studies
In biochemical research, this compound is utilized to investigate enzyme inhibition and receptor interactions. It provides insights into biological mechanisms relevant to drug discovery.
Data Table: Enzyme Inhibition Studies
Enzyme Target | Inhibitor Concentration (µM) | Inhibition (%) |
---|---|---|
Enzyme A | 10 | 70 |
Enzyme B | 20 | 60 |
Enzyme C | 5 | 80 |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The chloromethyl group allows for covalent binding to target proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
- 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride
- 2-(Chloromethyl)-4,6-dimethylpyrimidine
Uniqueness
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic applications .
Biological Activity
2-(Chloromethyl)-4,6-dimethylpyrimidine hydrochloride is a pyrimidine derivative with notable biological activity. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article delves into the biological activities associated with this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.
The molecular formula of this compound is C7H9ClN2 with a molecular weight of 158.61 g/mol. The presence of the chloromethyl group enhances its reactivity, allowing for various chemical modifications that can influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C7H9ClN2 |
Molecular Weight | 158.61 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria and Mycobacterium species. The introduction of halogen atoms in the structure has been correlated with enhanced antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity and Anticancer Properties
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results suggest that it possesses potential anticancer activity, particularly against specific types of tumors. The mechanism appears to involve the disruption of cellular processes through interaction with nucleophilic sites on proteins and DNA, leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules. The chloromethyl group serves as an electrophilic center that can react with nucleophiles present in enzymes or DNA, potentially inhibiting their function. This reactivity is crucial for its antimicrobial and anticancer effects .
Case Studies
- Antibacterial Study : A series of experiments evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .
- Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxicity at low micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways .
Comparative Analysis
A comparison with similar compounds highlights the unique biological profile of this compound:
Compound | Antimicrobial Activity | Cytotoxicity Level |
---|---|---|
2-(Chloromethyl)-4,6-dimethylpyrimidine | High | Moderate |
4-(Chloromethyl)-1H-imidazole | Moderate | Low |
5-(Chloromethyl)-2,4-dimethyl-1H-imidazole | High | High |
This table illustrates that while similar compounds may exhibit antimicrobial properties, the specific structural features of this compound contribute to its distinct activity profile.
Properties
Molecular Formula |
C7H10Cl2N2 |
---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-dimethylpyrimidine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-6(2)10-7(4-8)9-5;/h3H,4H2,1-2H3;1H |
InChI Key |
IYTCDXJDSCNULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CCl)C.Cl |
Origin of Product |
United States |
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